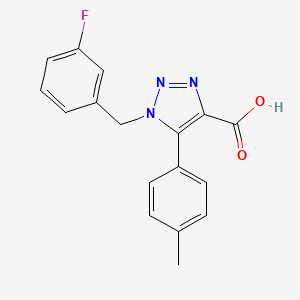

![molecular formula C15H21N B2933576 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] CAS No. 143425-83-6](/img/structure/B2933576.png)

5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclopentane] is a chemical compound . It was found to possess activity as an agonist at nicotinic acetylcholine receptors during the course of work that ultimately led to the discovery of the anti-smoking drug varenicline .

Molecular Structure Analysis

The molecular formula of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclopentane] is C17H25N . The average mass is 243.387 Da and the monoisotopic mass is 243.198700 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

The chemistry of functionalized benzazepines has been extensively studied, with a focus on the synthesis of new spiro derivatives of tetrahydro-2-benzazepine. Research has explored their nitration, bromination, allylation, acetylation, formylation, and oxidation reactions. Notably, nitration and bromination of 5-methyl(1,5-dimethyl)-1,2,4,5-tetrahydrospiro[3H-2-benzazepine-3,1-cycloalkane] occur regioselectively on the phenyl ring's C-8 position. This work established the structures of these compounds through infrared and nuclear magnetic resonance spectroscopy, contributing to the understanding of their chemical behavior and potential applications in synthesis and drug development (Kouznetsov et al., 1997).

Unexpected Rearrangements and Structural Analysis

In another study, an unexpected rearrangement of the benzofurobenzazepine skeleton of galanthamine-type alkaloids was observed during attempted cyclization, leading to the formation of a cyclopentanoisoquinolinone derivative. This finding highlights the complex reactivity of spirobenzazepine compounds and provides insight into the structural flexibility and potential synthetic pathways of benzazepine derivatives (Herke et al., 2010).

Intramolecular Cyclization and Derivative Synthesis

Research on intramolecular cyclization of gem-benzylaminoallylcyclohexane with sulfuric acid has led to the formation of spiro[tetrahydrobenz-2-azepine-3-cyclohexane] and other derivatives. These studies elucidate the conditions under which these reactions occur and the resulting compounds, further expanding the chemical repertoire of benzazepine derivatives (Varlamov et al., 1999; Varlamov et al., 2013).

Spectroscopic Analysis and Regioselectivity

Efforts to synthesize nitroderivatives of spirobenzazepines have shown great regioselectivity, indicating the precision with which functional groups can be introduced into the benzazepine framework. The study also performed an oxidative reaction of a nitrogen-carbon bond in spirobenzazepines, yielding nitrones in moderate to high yields. The comprehensive spectroscopic analysis provided valuable data for understanding the structural aspects and reactivity patterns of these molecules (Varlamov et al., 2001).

Eigenschaften

IUPAC Name |

5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclopentane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-12-10-15(8-4-5-9-15)16-11-13-6-2-3-7-14(12)13/h2-3,6-7,12,16H,4-5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTBEZWEXCXXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCCC2)NCC3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-7,8-dimethyl-2-phenyl-5-hydro-2H,3H,4H-1,3-thiazaperhydroino[3,2-a]thi opheno[2,3-d]pyrimidin-6-one](/img/structure/B2933500.png)

![N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933503.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide](/img/structure/B2933505.png)

![methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2933508.png)

![7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933511.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2933512.png)

![N-[(2,4-dichlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2933514.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933516.png)